6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino groups at positions 6 and 2, along with a propyl group at position 1, makes this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dichloropyrimidin-4-amine with 4-((6-amino-5-chloropyrimidin-4-yl)amino)methyl)piperidin-2-one in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (Dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3-propanediol
- 3-Amino-1-propanesulfonic acid
- 1-Amino-2-propanol
Uniqueness
6-Amino-2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-amino-2-(1-aminopropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H12N4O/c1-2-4(8)7-10-5(9)3-6(12)11-7/h3-4H,2,8H2,1H3,(H3,9,10,11,12) |
InChI Key |
GEPMFMCAJOYKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=CC(=O)N1)N)N |
Origin of Product |
United States |
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